molecular formula C33H52O5 B1678272 Pachymic acid CAS No. 29070-92-6

Pachymic acid

Cat. No. B1678272
CAS RN: 29070-92-6
M. Wt: 528.8 g/mol
InChI Key: VDYCLYGKCGVBHN-DRCQUEPLSA-N
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Description

Pachymic acid is a naturally occurring steroid that can be extracted from the parasitic fungus Wolfiporia extensa (synonym Wolfiporia cocos). The dried sclerotia of the fungus is used as a traditional Chinese medicine, and pachymic acid is thought to be the principal bioactive component of it .


Synthesis Analysis

Pachymic acid, a well-known natural lanostane-type triterpenoid, exhibits various pharmacological properties. In a study, 18 derivatives of pachymic acid were synthesized by modifying their molecular structures and evaluated for their anticancer activity against two human cancer cell lines .


Molecular Structure Analysis

The molecular structure of Pachymic acid has been analyzed in several studies. It is a lanostane-type triterpenoid and its derivatives have been synthesized by modifying their molecular structures .


Chemical Reactions Analysis

Pachymic acid and its derivatives have been evaluated for their anticancer activity against two human cancer cell lines using the CCK-8 assay .


Physical And Chemical Properties Analysis

Pachymic acid has a molar mass of 528.76 g/mol, a density of 1.1±0.1 g/cm3, and a boiling point of 612.2±55.0 °C at 760 mmHg .

Scientific Research Applications

Cancer Therapy

Pachymic acid has demonstrated potent anticancer properties across various types of cancer, including prostate, pancreatic, osteosarcoma, bladder, and nasopharyngeal carcinoma. Studies have shown that it inhibits cell proliferation and induces apoptosis in cancer cells through mechanisms involving the downregulation of the AKT signaling pathway, activation of endoplasmic reticulum (ER) stress, and mitochondrial dysfunction. These effects are observed in prostate cancer cells, pancreatic cancer cells resistant to chemotherapy, and osteosarcoma cells, among others, suggesting pachymic acid's potential as a therapeutic agent against multiple cancer types (Gapter et al., 2005); (Shujie Cheng et al., 2015); (Huilong Wen et al., 2017).

Anti-inflammatory Effects

Pachymic acid exhibits notable anti-inflammatory properties by inhibiting the phospholipase A2 (PLA2) enzyme and modulating the production of proinflammatory cytokines. This action has been demonstrated in models of acute and chronic inflammation, highlighting its potential in treating inflammatory diseases without the activity against arachidonic acid-induced ear edema (E. Giner et al., 2000).

Glucose Uptake Enhancement

Pachymic acid has been shown to stimulate glucose uptake in 3T3-L1 adipocytes, primarily through the enhancement of GLUT4 expression and translocation. This insulin-like activity indicates pachymic acid's potential for managing blood glucose levels, suggesting a beneficial role in diabetes treatment or prevention (Yu-chuan Huang et al., 2010).

Autophagy Induction and Aging Delay

Pachymic acid has been implicated in inducing autophagy and delaying aging processes in human lung fibroblasts. By modulating the IGF-1 signaling pathway, it promotes autophagy and potentially provides a mechanism for delaying cellular aging and treating age-related diseases (Su-gyeong Lee & Moon‐Moo Kim, 2017).

Additional Medicinal Properties

Pachymic acid has demonstrated various other medicinal properties, including sedative-hypnotic effects through modulation of the GABAA-ergic system, anti-rejection in organ transplantation by affecting lymphocyte activity, and protective effects against acute lung injury in sepsis models. These studies provide a basis for further exploration of pachymic acid in diverse therapeutic applications (Vikash Kumar Shah et al., 2014); (Fan-Ke Zhang et al., 2009); (J-Y Li et al., 2017).

Safety And Hazards

Pachymic acid is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

(2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H52O5/c1-19(2)20(3)10-11-22(29(36)37)28-25(35)18-33(9)24-12-13-26-30(5,6)27(38-21(4)34)15-16-31(26,7)23(24)14-17-32(28,33)8/h19,22,25-28,35H,3,10-18H2,1-2,4-9H3,(H,36,37)/t22-,25-,26+,27+,28+,31-,32-,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYCLYGKCGVBHN-DRCQUEPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=C)CCC(C1C(CC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H52O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pachymic acid

CAS RN

29070-92-6
Record name Pachymic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29070-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pachymic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029070926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PACHYMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2FCK16QAH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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